Terbutalina

Descripción general

Descripción

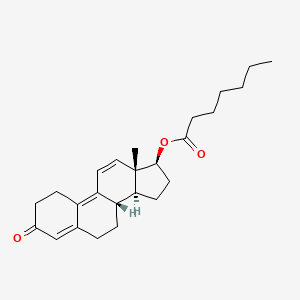

La terbutalina es un agonista del receptor beta-2 adrenérgico sintético que se utiliza principalmente como broncodilatador para controlar los síntomas del asma y como tocolítico para retrasar el parto prematuro . Fue sintetizada por primera vez en 1966 y entró en uso médico en la década de 1970 . La this compound es conocida por su rápido inicio de acción y su eficacia para relajar los músculos lisos bronquiales y uterinos .

Aplicaciones Científicas De Investigación

La terbutalina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo en estudios que involucran agonistas del receptor beta-2 adrenérgico.

Biología: La this compound se estudia por sus efectos sobre los músculos lisos bronquiales y uterinos.

Medicina: Se utiliza para controlar el asma, la bronquitis, el enfisema y la enfermedad pulmonar obstructiva crónica.

Mecanismo De Acción

La terbutalina ejerce sus efectos estimulando los receptores beta-2 adrenérgicos, lo que conduce a la activación de la adenil ciclasa intracelular . Esta enzima cataliza la conversión de trifosfato de adenosina en monofosfato de adenosina cíclico (cAMP), lo que da como resultado la relajación de los músculos lisos bronquiales y uterinos . Los niveles elevados de cAMP inhiben la liberación de mediadores de hipersensibilidad inmediata de los mastocitos .

Compuestos similares:

Singularidad de la this compound: La this compound es única debido a su rápido inicio de acción y su eficacia en aplicaciones tanto respiratorias como obstétricas . A diferencia del salmeterol, que tiene un inicio más lento, la this compound proporciona un rápido alivio del broncoespasmo . Además, su uso como tocolítico para retrasar el parto prematuro lo diferencia de otros agonistas beta-2 .

Análisis Bioquímico

Biochemical Properties

Terbutaline acts on the beta-2 receptors located in bronchial, vascular, and uterine smooth muscle . It stimulates the production of cyclic adenosine-3′,5′-monophosphate by activating the enzyme adenyl cyclase . This leads to a decrease in intracellular calcium, which in turn inhibits the contractility of smooth muscle cells .

Cellular Effects

The effects of Terbutaline on cells are primarily due to its interaction with beta-2 receptors. By stimulating these receptors, Terbutaline triggers a series of biochemical reactions that lead to the relaxation of smooth muscle cells in the bronchi, blood vessels, and uterus .

Molecular Mechanism

The molecular mechanism of Terbutaline involves its binding to beta-2 receptors, leading to the activation of adenyl cyclase . This enzyme then catalyzes the conversion of ATP to cyclic adenosine-3′,5′-monophosphate (cAMP), which acts as a second messenger within the cell . The increase in cAMP levels leads to a series of intracellular events, including the inhibition of smooth muscle cell contractility .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Terbutaline have been observed to change over time. For example, studies have shown that the time to reach maximum plasma concentration (Tmax) is prolonged, and maximum plasma concentration (Cmax) is lowered after exercise .

Metabolic Pathways

Terbutaline is involved in the cAMP pathway, where it interacts with the enzyme adenyl cyclase . By activating this enzyme, Terbutaline increases the production of cAMP, which then influences various metabolic processes within the cell .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de terbutalina implica varios pasos, comenzando con la preparación de intermedios clave. Un método común implica la bromación de 3,5-dibenciloxiacetofenona, seguida de condensación con tert-butilamina para formar el intermedio 2-(N-bencil tert-butilamino)-1-(3,5-dibenciloxi fenil) etanona . Este intermedio se somete luego a reducción por hidrogenación para eliminar los grupos protectores bencílicos, lo que produce this compound .

Métodos de producción industrial: En entornos industriales, el sulfato de this compound se prepara a menudo para la inhalación por aerosol. El proceso implica disolver el sulfato de this compound en agua para inyección, ajustar el pH, desoxidar la solución con nitrógeno y luego llenar y sellar el producto en condiciones estériles . Este método asegura una alta esterilidad y una calidad de producto estable .

Análisis De Reacciones Químicas

Tipos de reacciones: La terbutalina experimenta varias reacciones químicas, que incluyen oxidación, reducción y sustitución. Por ejemplo, durante su síntesis, la bromación y la reducción por hidrogenación son pasos clave .

Reactivos y condiciones comunes:

Bromación: Se utiliza dibromohidantoína como reactivo de bromación.

Reducción: Se emplea la reducción por hidrogenación para eliminar los grupos protectores bencílicos.

Productos principales: El producto principal que se forma a partir de estas reacciones es la propia this compound, con alta pureza y rendimiento .

Comparación Con Compuestos Similares

Salbutamol: Another beta-2 adrenergic agonist used for asthma treatment.

Formoterol: A long-acting beta-2 agonist with a rapid onset of action, used for both relief and maintenance treatment in asthma.

Salmeterol: A long-acting beta-2 agonist with a slower onset of action but a longer duration compared to terbutaline.

Uniqueness of Terbutaline: Terbutaline is unique due to its rapid onset of action and effectiveness in both respiratory and obstetric applications . Unlike salmeterol, which has a slower onset, terbutaline provides quick relief from bronchospasm . Additionally, its use as a tocolytic to delay preterm labor sets it apart from other beta-2 agonists .

Propiedades

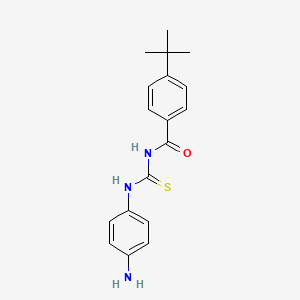

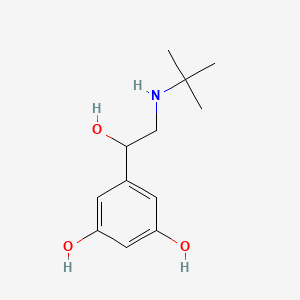

IUPAC Name |

5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-12(2,3)13-7-11(16)8-4-9(14)6-10(15)5-8/h4-6,11,13-16H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWTYSIMOBUGWOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=CC(=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23031-32-5 (Sulfate) | |

| Record name | (+-)-Terbutaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023031256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7021310 | |

| Record name | Terbutaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Terbutaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015009 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.84e+00 g/L | |

| Record name | Terbutaline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00871 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Terbutaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015009 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Terbutaline is a selective beta-2 adrenergic receptor agonist. Agonism of these receptors in bronchioles activates adenylyl cyclase, increasing intracellular cyclic adenosine monophosphate (cAMP). Increased cAMP decreases intracellular calcium, activating protein kinase A, inactivating myosin light-chain kinase, activating myosin light-chain phosphatase, and finally relaxing smooth muscle in the bronchiole. | |

| Record name | Terbutaline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00871 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

23031-25-6 | |

| Record name | Terbutaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23031-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+-)-Terbutaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023031256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terbutaline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00871 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Terbutaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Terbutaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERBUTALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8ONU3L3PG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Terbutaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015009 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

119 - 122 °C | |

| Record name | Terbutaline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00871 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Terbutaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015009 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.